molecular formula C18H25ClN2O6S B3973044 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid

1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid

Cat. No.: B3973044
M. Wt: 432.9 g/mol
InChI Key: TXRQSZYMXZKRJJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a piperidine core with a sulfonyl group attached to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the piperidine ring or the sulfonyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)sulfonyl-4-(1-pyrrolidinyl)piperidine
  • 1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine

Uniqueness

1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine is unique due to its specific structural features, such as the combination of a piperidine core with a sulfonyl group and a 4-chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S.C2H2O4/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18;3-1(4)2(5)6/h4-7,15H,1-3,8-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRQSZYMXZKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
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1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
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1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
Reactant of Route 4
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
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1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid
Reactant of Route 6
1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine;oxalic acid

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